Cas no 1223028-04-3 (N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide)

N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide structure
1223028-04-3 structure
商品名:N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide
CAS番号:1223028-04-3
MF:C16H15N5O4
メガワット:341.321402788162
CID:5455664
PubChem ID:47074622

N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide 化学的及び物理的性質

名前と識別子

    • AKOS008149340
    • N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
    • 1223028-04-3
    • EN300-26681380
    • N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide
    • Z826831530
    • N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide
    • インチ: 1S/C16H15N5O4/c1-3-19(9-8-17)16(23)15-14(22)10-11(2)20(18-15)12-6-4-5-7-13(12)21(24)25/h4-7,10H,3,9H2,1-2H3
    • InChIKey: XPDWJVWFOSMRJE-UHFFFAOYSA-N
    • ほほえんだ: C1(C(N(CC#N)CC)=O)=NN(C2=CC=CC=C2[N+]([O-])=O)C(C)=CC1=O

計算された属性

  • せいみつぶんしりょう: 341.11240398g/mol
  • どういたいしつりょう: 341.11240398g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 684
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 123Ų

じっけんとくせい

  • 密度みつど: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 526.0±60.0 °C(Predicted)
  • 酸性度係数(pKa): -2.51±0.20(Predicted)

N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26681380-0.05g
N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
1223028-04-3 95.0%
0.05g
$212.0 2025-03-20

N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide 関連文献

N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamideに関する追加情報

Professional Introduction to N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide (CAS No. 1223028-04-3)

N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide, a compound with the CAS number 1223028-04-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and medicinal chemistry. The structural complexity and functional diversity of this molecule make it a promising candidate for further exploration in various therapeutic areas.

The molecular structure of N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide is characterized by several key functional groups, including a cyano group, an ethyl substituent, and a pyridazine core. These features contribute to its unique chemical properties and reactivity, making it a versatile building block for the synthesis of more complex pharmacophores. The presence of a nitrophenyl moiety further enhances its potential as an intermediate in the development of novel therapeutic agents.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting various biological pathways. N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide has been identified as a compound with the potential to modulate several key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. Its ability to interact with biological targets at the molecular level makes it a valuable asset in the quest for new treatments.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and multi-step organic transformations, has been crucial in achieving the desired molecular architecture. These synthetic strategies not only highlight the ingenuity of modern chemical synthesis but also underscore the importance of interdisciplinary collaboration between organic chemists and medicinal chemists.

One of the most compelling aspects of N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide is its potential as a scaffold for drug discovery. The pyridazine core is known for its ability to engage with various biological targets, while the cyano and nitro groups provide additional opportunities for structural optimization. By leveraging computational methods such as molecular docking and virtual screening, researchers can rapidly identify derivatives of this compound that exhibit enhanced potency and selectivity.

The pharmacological properties of this compound have been preliminarily evaluated through in vitro studies. Initial findings suggest that it may possess inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. Furthermore, its interaction with receptors like the peroxisome proliferator activated receptor (PPAR) has been explored, indicating potential applications in metabolic disorders. These preliminary results are encouraging and warrant further investigation into its therapeutic potential.

In addition to its pharmacological significance, N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxyo3-pyridazinecarboxamide also represents an important step forward in green chemistry principles. The synthesis of this compound has been optimized to minimize waste and reduce energy consumption, aligning with the growing emphasis on sustainable practices in pharmaceutical manufacturing. By adopting innovative synthetic routes and utilizing renewable resources, the industry can reduce its environmental footprint while maintaining high standards of quality and efficacy.

The future prospects for this compound are promising, with ongoing research aimed at elucidating its mechanism of action and identifying new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible benefits for patients worldwide. As our understanding of complex biological systems continues to evolve, compounds like N-(Cyanomethyl)-N ethyl 1 4 dihydro 6 methyl 1 (2 nitrophenyl) 4 oxo 3 pyridazinecarboxamide will play a crucial role in shaping the future of medicine.

In conclusion, N-(Cyanomethyl)-N ethyl 1 4 dihydro 6 methyl 1 (2 nitrophenyl) 4 oxo 3 pyridazinecarboxamide (CAS No. 1223028 04 3) is a remarkable compound with significant potential in pharmaceutical research and development. Its unique structural features and functional groups make it a versatile tool for drug discovery,while its synthesis exemplifies the best practices in modern chemical manufacturing。As further studies uncover its therapeutic benefits,this compound is poised to make substantial contributions to human health and well-being.

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